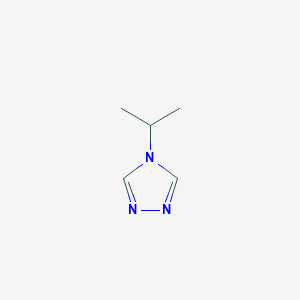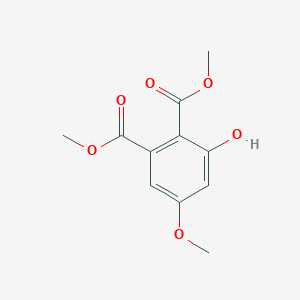
Dimethyl 3-hydroxy-5-methoxyphthalate
Übersicht
Beschreibung
Dimethyl 3-hydroxy-5-methoxyphthalate (DDMP) is a chemical compound with the molecular formula C₁₁H₁₂O₆ . It is found in natural extracts and foods, including whole wheat bread, prunes, rose tea, and roasted tigernut oil. DDMP is typically generated during the intermediate stages of the Maillard reaction, which occurs during heat treatment of food. Its antioxidant properties contribute to the overall quality of Maillard reaction products .
Synthesis Analysis
DDMP is usually formed through the degradation of Amadori or Heyns rearrangement products (ARPs/HRPs) via 2,3-enolization. Protecting groups can be introduced to the free hydroxyl groups of DDMP, affecting its antioxidant abilities. The enol structure in the DDMP moiety plays a crucial role in its antioxidant activity .
Chemical Reactions Analysis
DDMP exhibits antioxidant properties by scavenging free radicals. It effectively reduces the 2,20-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTSc+), 2,20-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical. The introduction of protecting groups to the hydroxyl groups of DDMP impacts its reducing abilities .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Dimethyl 3-hydroxy-5-methoxyphthalate, as a substituted phthalic ester, is involved in various chemical reactions. Otsuji, Yabune, and Imoto (1969) described the reaction of substituted phthalates like dimethyl 4-methoxyphthalate with dimethyl sulfoxide and sodium methoxide, leading to various derivatives like 2-chloro-2-methylthio-5-methoxy-1,3-indanedione (Otsuji et al., 1969). Similarly, Pen (2014) investigated the synthesis conditions of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, which shares structural similarities with dimethyl 3-hydroxy-5-methoxyphthalate (Pen, 2014).
Application in Organic Synthesis
The compound and its derivatives find application in organic synthesis. Epsztajn, Jóźwiak, and Szcześniak (1993) detailed the synthesis of biaryls highly substituted around the axis, using a process that involves aromatic metallation and conversion of benzoic acids into dimethyl 4-hydroxy-1-(2-methoxyphenyl)naphthalene-2,3-dicarboxylates (Epsztajn et al., 1993).
Photodynamic Therapy and Cancer Treatment
In the field of photodynamic therapy and cancer treatment, Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with 5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene groups. These compounds show potential as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Antifungal Applications
Compounds derived from dimethyl 3-hydroxy-5-methoxyphthalate have been found to possess significant antifungal activities. Yang, Zhang, Hu, Luo, and Zhang (2011) isolated phthalide derivatives from the liquid culture of Pestalotiopsis photiniae, demonstrating antifungal activities against plant pathogens (Yang et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-15-6-4-7(10(13)16-2)9(8(12)5-6)11(14)17-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWWRIBBGPAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564807 | |
| Record name | Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-hydroxy-5-methoxyphthalate | |
CAS RN |
24953-74-0 | |
| Record name | Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diazene, bis[4-(octadecyloxy)phenyl]-, 1-oxide](/img/structure/B3050219.png)
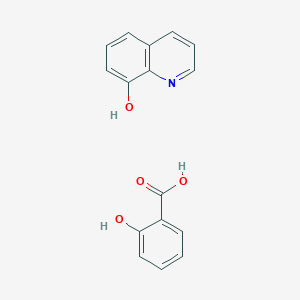
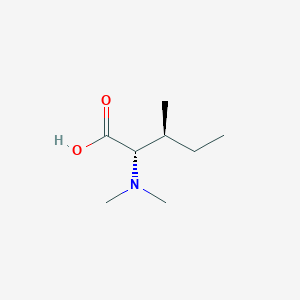

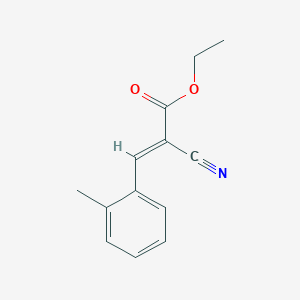
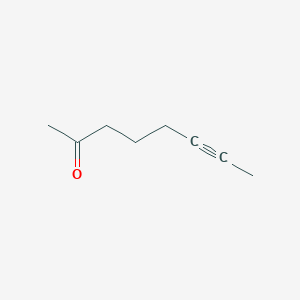
![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)
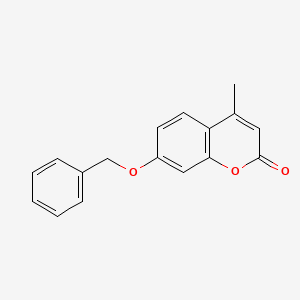
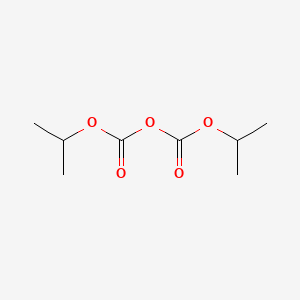
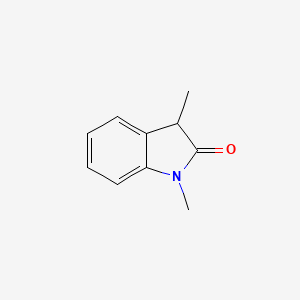
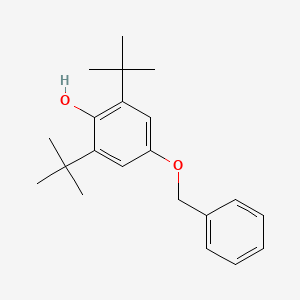

![Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-](/img/structure/B3050241.png)
